![molecular formula C15H10O7 B1598647 4-(4-Carboxyphenoxy)phthalic acid CAS No. 7717-74-0](/img/structure/B1598647.png)
4-(4-Carboxyphenoxy)phthalic acid
Overview
Description
4-(4-Carboxyphenoxy)phthalic acid, commonly known as CPP, is a chemical compound that belongs to the family of phthalic acids. CPP is a white crystalline powder that is insoluble in water and soluble in organic solvents. CPP is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Synthesis and Polymer Development
4-(4-Carboxyphenoxy)phthalic acid is instrumental in developing advanced polymers. In a study by Rajasekar and Venkatesan (2013), a series of poly(amideimide)s were synthesized using 4-(p-carboxyphenoxy)phthalic anhydride, which was prepared from a nucleophilic displacement reaction of N-methyl-4-nitrophthalimide with p-hydroxybenzoic acid, followed by hydrolysis. These polymers displayed good thermal stability and amorphous nature, indicating potential for a wide range of applications (Rajasekar & Venkatesan, 2013).
Coordination Polymers and Sensing Applications
Wang et al. (2015) explored the use of 4-(4-carboxyphenoxy)phthalate-based coordination polymers for sensing applications. They synthesized two three-dimensional coordination polymers and demonstrated that one of them could be used as a fluorescence probe to sense nitrobenzene at ppm concentrations (Wang et al., 2015).
Adhesive Polymer Monomers
Lamparth et al. (2014) reported on the synthesis of polymerizable phthalic acid derivatives, including one derived from 4-hydroxy-phthalic acid. These monomers were used in water-based single-bottle adhesive formulations, showing high reactivity and resistance to hydrolysis (Lamparth et al., 2014).
Supramolecular Structures and Photoluminescent Properties
A study by Wu et al. (2008) focused on the assembly of a novel Ag(I) compound using 4-(4-carboxyphenoxy) phthalic acid. This compound exhibited a unique molecular structure and demonstrated intense photoluminescence at room temperature, suggesting potential in photoluminescent applications (Wu et al., 2008).
properties
IUPAC Name |
4-(4-carboxyphenoxy)phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-1-3-9(4-2-8)22-10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBPEZKDSWIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394528 | |
Record name | STK360634 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenoxy)phthalic acid | |
CAS RN |
7717-74-0 | |
Record name | STK360634 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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